molecular formula C13H13NO5S2 B4941870 4-{[(4-ethoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid

4-{[(4-ethoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid

Cat. No. B4941870
M. Wt: 327.4 g/mol
InChI Key: BIGQSVYERNDLQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(4-ethoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid is a chemical compound that belongs to the class of sulfonamide derivatives. It is commonly known as Etosalamide and is used in scientific research applications. This compound has been studied for its potential use in the treatment of various diseases and conditions.

Mechanism of Action

The mechanism of action of 4-{[(4-ethoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid is not fully understood. However, it is believed to work by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 4-{[(4-ethoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid has anti-inflammatory and analgesic effects. It has also been shown to have a low toxicity profile, making it a potential candidate for further research.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{[(4-ethoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid in lab experiments is its low toxicity profile. This makes it a safer alternative to other compounds that may have harmful side effects. One limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to determine its effectiveness in certain experiments.

Future Directions

1. Further research on the mechanism of action of 4-{[(4-ethoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid to better understand its potential therapeutic uses.
2. Investigating the potential use of this compound in the treatment of autoimmune diseases, such as rheumatoid arthritis.
3. Studying the effects of this compound on different types of pain, such as neuropathic pain.
4. Exploring the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
5. Investigating the potential use of this compound in the treatment of cancer, as it has been shown to have anti-inflammatory properties that may be beneficial in cancer treatment.

Synthesis Methods

The synthesis of 4-{[(4-ethoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid involves the reaction of 4-ethoxyaniline with chlorosulfonic acid to form 4-{[(4-ethoxyphenyl)amino]sulfonyl}aniline. This intermediate is then reacted with thiophene-2-carboxylic acid to form the final product.

Scientific Research Applications

4-{[(4-ethoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid has been studied for its potential use in the treatment of various diseases and conditions. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.

properties

IUPAC Name

4-[(4-ethoxyphenyl)sulfamoyl]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5S2/c1-2-19-10-5-3-9(4-6-10)14-21(17,18)11-7-12(13(15)16)20-8-11/h3-8,14H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGQSVYERNDLQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CSC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Ethoxyphenyl)sulfamoyl]thiophene-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.